Enhanced Lipophilicity (clogP) for Optimized Membrane Permeability
The target compound exhibits a calculated logP (clogP) of 2.19, which is substantially higher than the methoxy analog (clogP 1.91) and more balanced for oral bioavailability than the ethoxy analog (clogP 2.30) . This increased lipophilicity, driven by the cyclopentyloxy group, places it in an optimal range for membrane permeability while mitigating the risk of poor solubility often associated with excessive lipophilicity.
| Evidence Dimension | Lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP = 2.19 |
| Comparator Or Baseline | 4-Bromo-2-methoxythiazole (clogP = 1.91) and 4-Bromo-2-ethoxythiazole (clogP = 2.30) |
| Quantified Difference | ΔclogP = +0.28 vs. methoxy analog; ΔclogP = -0.11 vs. ethoxy analog |
| Conditions | Computed logP values from Molbase/ChemSrc databases. |
Why This Matters
Procurement of the cyclopentyloxy analog offers a specific, intermediate lipophilicity profile not achievable with the smaller methoxy or ethoxy variants, crucial for fine-tuning ADME properties without resorting to more drastic structural changes.
